molecular formula C7H15ClN2O2 B1602334 Allyl (3-aminopropyl)carbamate hydrochloride CAS No. 1049721-72-3

Allyl (3-aminopropyl)carbamate hydrochloride

Cat. No. B1602334
M. Wt: 194.66 g/mol
InChI Key: KNZVKXKPJJFXRK-UHFFFAOYSA-N
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Description

Allyl (3-aminopropyl)carbamate hydrochloride, also known as N-Alloc-1,3-diaminopropane hydrochloride, is a chemical compound with the empirical formula C7H14N2O2 · HCl . It is a white crystalline solid, and its molecular weight is approximately 194.66 g/mol .


Synthesis Analysis

The synthesis of Allyl (3-aminopropyl)carbamate hydrochloride involves the reaction of N-Alloc-1,3-propanediamine with allyl chloroformate . This process results in the formation of the desired compound. The synthetic route may vary depending on the specific research context .


Molecular Structure Analysis

The compound’s linear formula is C7H15ClN2O2 . It contains an allyl group (C=C-C) attached to a carbamate functional group (NH-C(=O)-O). The hydrochloride salt provides stability and solubility in aqueous solutions. Refer to the SMILES notation for its structural representation: Cl.NCCCNC(=O)OCC=C .


Chemical Reactions Analysis

Allyl (3-aminopropyl)carbamate hydrochloride can participate in various chemical reactions, including cross-linking reactions. Researchers often use it as a reagent in synthetic chemistry due to its versatile functional groups. Further studies explore its reactivity and compatibility with other compounds .


Physical And Chemical Properties Analysis

  • Storage : Store in a cool, dry place away from light and moisture .

properties

IUPAC Name

prop-2-enyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-2-6-11-7(10)9-5-3-4-8;/h2H,1,3-6,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZVKXKPJJFXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583702
Record name Prop-2-en-1-yl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl (3-aminopropyl)carbamate hydrochloride

CAS RN

1049721-72-3
Record name Prop-2-en-1-yl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1049721-72-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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